
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a chemical entity that appears to be a derivative of oxalamide. Oxalamides are compounds characterized by the presence of two amide groups attached to the same carbonyl carbon atom. The specific structure of this compound suggests it has both aromatic and heteroaromatic components, as well as potential for interactions with various biological targets due to the presence of the dimethylamino and fluorophenyl groups.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves a rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . Although the specific synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of oxalamides, in general, is characterized by the presence of two amide groups. The specific molecular structure of the compound would include a thiophene ring, known for its aromaticity and electron-rich nature, and a 3-fluorophenyl group, which could introduce an electron-withdrawing effect. The dimethylamino group would add steric bulk and could also influence the electronic properties of the molecule. The interplay between these groups could affect the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions involving N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide, the presence of amide groups typically suggests potential for hydrogen bonding and nucleophilic substitution reactions. The electron-donating dimethylamino group and the electron-withdrawing fluorophenyl group could influence the reactivity of the compound in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of the dimethylamino group could increase the compound's basicity, while the fluorophenyl group could affect its acidity and overall polarity. The thiophene ring could contribute to the compound's UV-Vis absorption properties, potentially making it useful in optical applications. The self-assembled aggregates of related fluoroalkylated compounds have been shown to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, suggesting that similar interactions could be expected for the compound .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
Research involving similar compounds, like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative with related functional groups, has been utilized in diagnosing Alzheimer's disease. This compound, labeled with fluorine-18 for positron emission tomography (PET), has shown promise in visualizing neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. The technique facilitates the noninvasive assessment of plaque and tangle burden, correlating with cognitive decline and offering a potential diagnostic tool for Alzheimer's disease and monitoring treatment response (Shoghi-Jadid et al., 2002).
Sensing and Removal of Heavy Metals
A study on biocompatible macromolecular luminogens, specifically 2-(dimethylamino)ethyl methacrylate-co-2-(dimethylamino)ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate-co-N-(methylol)acrylamide/DMAEMA-co-DMAENMAMP-co-NMA (P1), showcases the application of related compounds in environmental science. These materials were synthesized to circumvent issues related to aggregation-caused quenching of aromatic luminogens and have been employed for the sensitive detection and removal of heavy metals such as Fe(III) and Cu(II) from water. The study demonstrates the compound's utility in environmental monitoring and remediation efforts, highlighting its potential for broad applications in detecting and managing pollution (Dutta et al., 2020).
Fluorescent Probes for Biological and Chemical Analysis
Compounds with structural similarities, like various fluorescent chemosensors based on quinoline or thiophene derivatives, have been synthesized for the detection of ions such as Zn2+ in aqueous media. These chemosensors leverage the electronic characteristics of dimethylamino groups for fluorescence signaling, offering a powerful tool for biochemical analyses, environmental monitoring, and research applications. Their ability to distinguish specific ions in complex matrices demonstrates the role of such compounds in advancing analytical chemistry and environmental science (Kim et al., 2016).
Cancer Research
Another area of application for structurally related compounds is in cancer research. Analogs of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide have been explored for their potential as chemotherapeutic agents. For example, studies on various acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione have shown significant cytotoxic activity against resistant cancer cell lines, pointing to the potential use of these compounds in developing new cancer treatments. These derivatives exhibit a mechanism of action that may involve DNA intercalation and topoisomerase II inhibition, offering insights into new drug development strategies for combating drug-resistant cancers (Gomez-Monterrey et al., 2011).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-20(2)14(11-6-7-23-10-11)9-18-15(21)16(22)19-13-5-3-4-12(17)8-13/h3-8,10,14H,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTJKLPBYFGSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)
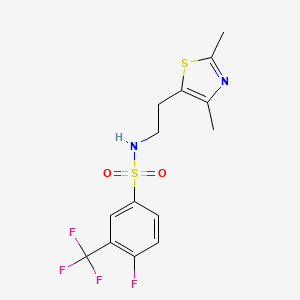
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)
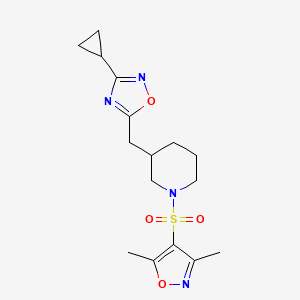
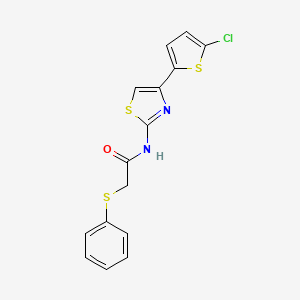
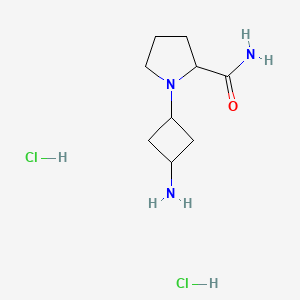
![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)
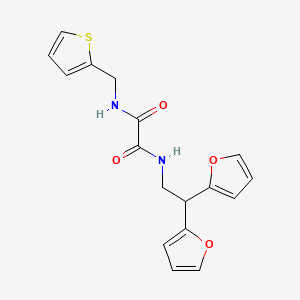
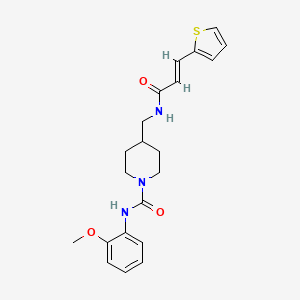
![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

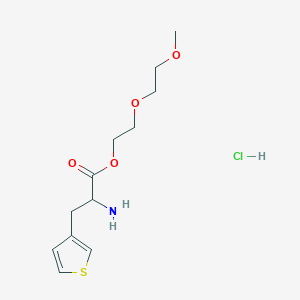
![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)
![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)